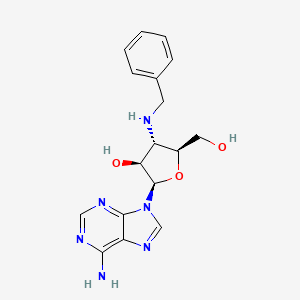

3'-Benzylamino-3'-deoxyadenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134934-82-0 |

|---|---|

Molecular Formula |

C17H20N6O3 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(benzylamino)-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-14(25)12(11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |

InChI Key |

GEJROYUZLQIIBW-ALYFQZSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Biochemical Interactions and Enzymatic Modulation by 3 Benzylamino 3 Deoxyadenosine

Interactions with Nucleoside Metabolism Enzymes

The structural similarity of 3'-Benzylamino-3'-deoxyadenosine to the natural nucleoside adenosine (B11128) allows it to interact with enzymes that are central to purine (B94841) salvage and metabolism. These interactions are critical in defining its biological activity profile.

Nucleoside analogs can exert their biological effects by interfering with the de novo synthesis of purines, essential building blocks for DNA and RNA. While direct studies on this compound's effect on this pathway are not extensively detailed in the available research, related compounds are known to cause such interference. For instance, 3-Aminobenzamide, at certain concentrations, inhibits the de novo synthesis of DNA purines. nih.gov The parent compound of the benzylamino derivative, 3'-deoxyadenosine (also known as cordycepin), is phosphorylated intracellularly to 3'-deoxyadenosine monophosphate (3'-dAMP). cardiff.ac.uk This monophosphate form has been shown to inhibit the activity of phosphoribosyl-pyrophosphate aminotransferase (PRPPT), a key regulatory enzyme in the de novo purine biosynthesis pathway. cardiff.ac.uk This inhibition disrupts the normal production of purine nucleotides, which can lead to significant cellular consequences. nih.govfrontiersin.org The regulation of the de novo purine nucleotide biosynthesis (DNPNB) pathway is crucial for maintaining physiological concentrations of adenylate and guanylate nucleotides, and its disruption is a key mechanism for many therapeutic molecules. frontiersin.org

A significant factor limiting the efficacy of many adenosine analogs is their rapid degradation by adenosine deaminase (ADA). cardiff.ac.uknih.gov This enzyme catalyzes the irreversible deamination of adenosine and its analogs to their corresponding inosine (B1671953) derivatives. mdpi.com For example, 3'-deoxyadenosine (cordycepin) is readily metabolized by ADA to the inactive 3'-deoxyinosine. cardiff.ac.ukmdpi.com This metabolic inactivation severely curtails its biological activity. cardiff.ac.uk

The susceptibility to ADA is a critical consideration in the design of adenosine analogs. The presence of the 3'-benzylamino group in this compound may alter its interaction with ADA compared to the parent compound, 3'-deoxyadenosine. However, the efficacy of related compounds is often dependent on low ADA expression or activity, or co-administration with an ADA inhibitor like pentostatin (B1679546) (2'-deoxycoformycin) to prevent this rapid degradation and enhance biological activity. cardiff.ac.uknih.govnih.gov Therefore, ADA activity is a crucial determinant of the stability and, consequently, the therapeutic potential of such nucleoside analogs. nih.gov

Purine nucleoside phosphorylase (PNP) is another key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond of purine ribonucleosides and deoxyribonucleosides to yield the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. uniprot.orgtoyobo-global.com PNP acts on a range of purine nucleosides, including adenosine, inosine, and their deoxy-analogs. uniprot.org

This enzymatic action represents a potential metabolic route for the clearance and inactivation of nucleoside analogs like this compound. For instance, PNP is responsible for the breakdown of 2',3'-dideoxyinosine (ddI), and inhibition of PNP can increase the systemic exposure to ddI. nih.gov The synthesis of modified nucleosides, such as 2-fluorocordycepin, can be accomplished using PNP in transglycosylation reactions, highlighting the enzyme's broad substrate tolerance. mdpi.com Therefore, the interaction of this compound with PNP could significantly influence its metabolic fate and intracellular concentration.

S-adenosylhomocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. nih.govtandfonline.com The accumulation of SAH, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, can disrupt essential methylation reactions vital for cellular function. tandfonline.comresearchgate.net Consequently, SAH hydrolase is an attractive target for antiviral and anticancer drug development. nih.govresearchgate.net

Numerous adenosine analogs have been identified as inhibitors of SAH hydrolase. Potent inhibitors include compounds like neplanocin A and 9-beta-D-arabinofuranosyladenine. nih.gov Notably, 3'-deoxyadenosine, the parent compound of this compound, demonstrates intermediate inhibitory activity against human liver SAH-hydrolase. nih.gov Another related inhibitor, 3-Deazaadenosine, functions as a general methylation inhibitor by blocking SAH hydrolase. nih.gov The mechanism of inhibition for many of these analogs involves the enzyme oxidizing the 3'-hydroxyl group, which initiates a cascade leading to irreversible inactivation. tandfonline.com

Substrate Specificity and Recognition by Cellular Kinases

Influence of 3'-Substitution on Kinase-Mediated Modifications

The initial and rate-limiting step for the activation of many nucleoside analogs is their phosphorylation by cellular kinases. The structure of the substituent at the 3'-position of the ribose ring plays a critical role in the recognition and catalytic activity of these enzymes.

Research into the structure-activity relationships of adenosine analogs has shown that the 3'-position is highly sensitive to modification. Studies on a series of 3'-amido-3'-deoxyadenosines, which includes structures analogous to this compound, have been conducted to probe the adenosine triphosphate (ATP) binding pockets of enzymes like cyclin-dependent kinases (CDKs). In an in vitro assay using starfish oocyte p34-cdc2 kinase, a representative CDK, it was found that introducing space-filling, lipophilic 3'-amido substituents resulted in a decreased inhibitory activity compared to adenosine itself. researchgate.net This suggests that bulky groups at the 3'-position, such as a benzylamino group, are not well-tolerated within the active site of this kinase and hinder effective binding and/or inhibition. researchgate.net

Table 1: Influence of 3'-Amido Substitution on Cyclin-Dependent Kinase 1 (p34-cdc2) Inhibition

| Compound | 3'-Substituent | Inhibitory Activity vs. Adenosine |

|---|---|---|

| 3'-Amido-3'-deoxyadenosine Derivatives (General) | Space-filling, lipophilic amido groups | Decreased |

| Adenosine | -OH | Reference |

Data derived from studies on 3'-amido-3'-deoxyadenosines. researchgate.net

Interactions with DNA and RNA Polymerases

Once phosphorylated to its triphosphate form, this compound triphosphate can act as a substrate analog for DNA and RNA polymerases, potentially interfering with nucleic acid synthesis. The key structural feature enabling this interference is the absence of a 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds during chain elongation.

Mechanism of mRNA Synthesis Termination

The synthesis of messenger RNA (mRNA) is catalyzed by DNA-dependent RNA polymerase. This process involves the sequential addition of ribonucleotides to the growing RNA chain, using a DNA template. The fundamental chemistry of this process requires the 3'-hydroxyl group of the last nucleotide in the chain to attack the alpha-phosphate of the incoming ribonucleoside triphosphate, forming a new phosphodiester bond.

Nucleoside analogs that lack the 3'-hydroxyl group, such as the parent compound 3'-deoxyadenosine (cordycepin), are well-established chain terminators of RNA synthesis. nsf.gov The triphosphate form of cordycepin (B1669437) (3'-dATP) is incorporated into the nascent RNA strand by RNA polymerase. nih.gov However, once incorporated, the absence of the 3'-OH group prevents the addition of the next nucleotide, leading to the premature termination of transcription. nih.govnih.gov This mechanism has been demonstrated for 3'-amino-3'-deoxyadenosine-5'-O-triphosphate, which effectively terminates RNA strand synthesis catalyzed by E. coli RNA polymerase. nih.govumich.edu

Given that this compound shares this critical lack of a 3'-hydroxyl group, its triphosphate derivative is expected to function via the same mechanism. After potential incorporation by RNA polymerase, it would act as an obligate chain terminator, halting mRNA synthesis. The bulky benzylamino group at the 3' position might influence the efficiency of its incorporation by the polymerase compared to smaller 3'-substituents like -H (cordycepin) or -NH2 (3'-amino-3'-deoxyadenosine), but the ultimate outcome of termination remains the same. The termination process itself is a physical blockage of further elongation, distinct from factor-dependent termination mechanisms that rely on specific protein factors or RNA secondary structures. embopress.orgnih.govalbany.edu

Interference with DNA Replication Processes

DNA replication is carried out by DNA polymerases, which synthesize new DNA strands using existing DNA as a template. Similar to RNA synthesis, this process relies on the presence of a 3'-hydroxyl group on the primer strand for the addition of deoxynucleoside triphosphates (dNTPs).

Analogs of deoxyadenosine (B7792050) that are modified at the 3'-position can interfere with DNA replication after being converted to their triphosphate form. Research on related compounds has shown that 3'-deoxyribonucleoside triphosphates are potent inhibitors of eukaryotic DNA primase, an enzyme that synthesizes the RNA primers required for DNA polymerase to initiate replication. nih.gov The inhibition was found to be competitive with respect to the natural substrate. nih.gov However, in the same study, these analogs did not inhibit the main replicative DNA polymerases alpha, delta, or epsilon, suggesting a specific effect on the initiation step of replication. nih.gov

Conversely, other studies have demonstrated that analogs of 3'-amino-3'-deoxyadenosine (B1194517) can inhibit the replication of HIV-1, which relies on an RNA-dependent DNA polymerase (reverse transcriptase). nih.gov This inhibition likely occurs at the reverse transcription step, implying an interference with DNA chain elongation. nih.gov The general mechanism for many antiviral and anticancer nucleoside analogs is their incorporation into the growing DNA chain, leading to chain termination because they lack the necessary 3'-OH group for the next phosphodiester bond to form. wikipedia.org

For this compound, it is plausible that its triphosphate form could interfere with DNA replication. It could potentially be incorporated by a DNA polymerase, and due to the absence of the 3'-OH group, would terminate chain elongation. The large benzylamino group would likely affect the affinity of the molecule for the active site of different DNA polymerases, potentially making it a selective inhibitor for certain types of polymerases, such as viral reverse transcriptases, over cellular ones.

Binding Affinity to Adenosine Receptors

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. The affinity and activity of adenosine analogs at these receptors are highly dependent on the structural modifications of the adenosine scaffold, including substitutions on the ribose moiety.

Agonist/Antagonist Activity at Specific Adenosine Receptors (e.g., A3 Receptor)

The A3 adenosine receptor (A3AR) is a target for various therapeutic applications, and its structure-activity relationships (SAR) have been extensively studied. mdpi.comsemanticscholar.orgmdpi.com These studies have revealed that the receptor's binding pocket is particularly sensitive to the size and nature of substituents on the adenosine molecule, especially at the N6 and ribose positions. researchgate.netmdpi.com

While substitutions at the N6-position, such as a benzyl (B1604629) group, can produce potent and selective A3AR ligands, modifications at the ribose 3'-position are generally poorly tolerated. nih.gov Research on 3'-aminoadenosine derivatives has provided significant insight. While 3'-amino-3'-deoxyadenosine itself, which has a small hydrogen-bonding amino group, shows some binding affinity for the human A3AR, the introduction of larger substituents at this position dramatically reduces or abolishes affinity. nih.gov For example, converting the 3'-amino group to a 3'-ureido group, which is capable of multiple hydrogen bonds but is sterically more demanding, resulted in a complete loss of binding affinity at all adenosine receptor subtypes. nih.gov Similarly, the synthesis and testing of 3'-acetamidoadenosine derivatives, which also feature a larger group than the simple amino function, showed them to be completely devoid of binding affinity at the human A3AR. nih.gov

These findings strongly indicate that the binding site of the A3AR cannot accommodate bulky substituents at the 3'-position. The benzylamino group of this compound is significantly larger and more lipophilic than both the ureido and acetamido groups. Consequently, it is highly probable that this compound would exhibit no significant binding affinity for the A3 adenosine receptor. Due to this lack of binding, the compound would not be expected to act as either an agonist or an antagonist at this receptor subtype.

A study involving a related but distinct compound, 3'-ureido-N6-(3-iodobenzyl)adenosine, which has modifications at both the N6 and 3' positions, was found to be a potent agonist specifically at a mutant A3 receptor (H272E), while having no affinity for the wild-type receptor. nih.gov This highlights the stringent steric constraints of the wild-type A3AR binding pocket at the 3'-position, which would preclude the binding of this compound.

Table 2: Structure-Activity Relationship of 3'-Substituted Adenosine Analogs at the Human A3 Adenosine Receptor

| Compound/Analog Series | 3'-Substituent | Binding Affinity at Human A3AR | Predicted Activity of this compound |

|---|---|---|---|

| 3'-Amino-3'-deoxyadenosine | -NH2 | High affinity comparable to reference agonists | No significant binding affinity; No agonist/antagonist activity |

| 3'-Ureidoadenosine Derivatives | -NH-CO-NH2 | Devoid of affinity | |

| 3'-Acetamidoadenosine Derivatives | -NH-CO-CH3 | Devoid of affinity |

Data derived from SAR studies on 3'-substituted adenosine analogs. nih.gov

Cellular and Molecular Mechanisms of Action

Impact on Cellular Signaling Pathways

There is currently no direct scientific evidence to detail the impact of 3'-Benzylamino-3'-deoxyadenosine on the following signaling pathways:

Effects on Cell Cycle Progression

Limited and indirect information suggests a potential role for compounds structurally related to this compound in modulating the cell cycle.

Modulation of Cell Population in Specific Cell Cycle Phases (e.g., G2/M Phase)

The ability of a compound to halt the cell cycle at a specific checkpoint is a key mechanism for controlling cell proliferation. While direct studies detailing the effect of this compound on cell cycle progression are not extensively available, research on other molecules containing a benzylamino group has shown effects on the G2/M phase. For instance, derivatives of 3-benzylamino-β-carboline, which are structurally different from adenosine (B11128) nucleosides, have been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G2/M phase nih.gov.

The parent compound, 3'-deoxyadenosine (cordycepin), is also known to induce G2/M arrest. This effect is linked to the downregulation of key regulatory proteins of the G2/M transition, such as cyclin-dependent kinase 1 (CDK1) and cyclin B1. The arrest prevents cells from entering mitosis, ultimately leading to apoptosis. Given that this compound is a derivative of cordycepin (B1669437), it is plausible that it may retain or possess a modified capacity to induce cell cycle arrest, potentially through similar pathways, although this requires direct experimental validation.

Interference with Nucleic Acid Metabolism

As an adenosine analog, this compound is positioned to interfere with the complex machinery of nucleic acid metabolism. This interference can occur at multiple levels, from the synthesis of DNA and RNA precursors to the function of enzymes that process these nucleic acids.

The structural similarity of this compound to deoxyadenosine (B7792050) suggests it can act as an antimetabolite, disrupting the synthesis of DNA and RNA. Nucleoside analogs often exert their effects after being phosphorylated within the cell to their triphosphate form.

Inhibition of DNA Synthesis: Research on related compounds provides strong evidence for this mechanism. For example, 3'-Azido-3'-deoxyadenosine, a close analog where an azido (B1232118) group replaces the benzylamino group, has been shown to inhibit cellular DNA synthesis at low concentrations . Furthermore, the triphosphate forms of 3'-deoxyadenosine (cordycepin) and related 3'-deoxyribonucleosides are known to strongly inhibit eukaryotic DNA primase, an enzyme essential for initiating DNA replication, without affecting DNA polymerases α, δ, or ε nih.gov. This suggests a specific disruption of the initial steps of DNA synthesis. Analogs of 3'-amino-3'-deoxyadenosine (B1194517) have also been found to inhibit HIV-1 replication, an effect attributed to the inhibition of the viral RNA-dependent DNA polymerase (reverse transcriptase) nih.gov.

Inhibition of RNA Synthesis: The parent compound, 3'-deoxyadenosine, is a well-documented inhibitor of RNA synthesis nih.gov. After its conversion to 3'-deoxyadenosine triphosphate (3'-dATP), it can be incorporated into a growing RNA chain. Since it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it acts as a chain terminator, leading to the premature cessation of transcription nih.gov. It can also inhibit the initial polyadenylation of mRNA, a critical step for RNA stability and translation nih.gov.

While these mechanisms are established for its parent compounds, the presence of the benzylamino group at the 3' position would similarly preclude phosphodiester bond formation, suggesting a strong potential for this compound to act as a terminator of both DNA and RNA synthesis.

A key mechanism of action for 3'-deoxyadenosine (cordycepin) is the inhibition of polyadenylate polymerase (PAP), the enzyme responsible for adding the poly(A) tail to the 3' end of pre-mRNA nih.gov. This poly(A) tail is crucial for mRNA stability, nuclear export, and efficient translation.

The inhibition occurs after cordycepin is anabolized to cordycepin 5'-triphosphate (3'-dATP). 3'-dATP acts as a competitive inhibitor of ATP for the PAP enzyme. When incorporated into the end of an RNA transcript, it terminates the elongation of the poly(A) tail because its 3' position lacks the hydroxyl group required to form a bond with the next incoming adenylate residue nih.gov. This leads to the production of mRNAs with shortened or absent poly(A) tails, which are rapidly degraded. Given that this compound also lacks a 3'-hydroxyl group, its triphosphate form would be expected to function as a potent inhibitor of PAP through the same chain-termination mechanism.

A critical question for any nucleoside analog is whether it becomes incorporated into the host cell's genomic DNA, which can lead to significant genotoxicity. For an analog to be incorporated, it must typically be phosphorylated to its triphosphate form and then be accepted as a substrate by DNA polymerases during replication.

Molecular Target Identification and Validation

Identifying the specific proteins with which a compound interacts is crucial for understanding its mechanism of action and for developing it as a therapeutic agent. For this compound, a key potential target, based on studies of its parent compound, is the molecular chaperone Hsp90.

Heat shock protein 90 (Hsp90) is an essential molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival. Hsp90 function is dependent on its ability to bind and hydrolyze ATP wikipedia.orgmdpi.com. Many Hsp90 inhibitors function by competing with ATP for this binding site in the N-terminal domain of the protein wikipedia.org.

Recent studies have identified a novel mechanism of action for 3'-deoxyadenosine (cordycepin), demonstrating that it directly suppresses Hsp90 function nih.gov. This suppression is achieved through competition with ATP for binding to the N-terminal domain of Hsp90. This interaction impairs the proper processing of oncogenic Hsp90 client proteins, leading to their degradation and contributing to the compound's anti-cancer effects nih.gov. Interestingly, the study found that while cordycepin itself competed with ATP, its triphosphate form did not, indicating that the nucleoside form is the active species for this particular interaction.

As a direct derivative, this compound may share this ability to bind to the Hsp90 ATP-binding pocket. The addition of the benzylamino group could potentially alter the binding affinity and specificity for Hsp90, a hypothesis that warrants further investigation to validate this molecular target.

Data Tables

Table 1: Effects of Related Adenosine Analogs on Nucleic Acid Synthesis

| Compound | Target Enzyme/Process | Observed Effect | Reference(s) |

| 3'-Deoxyadenosine (Cordycepin) | Eukaryotic DNA Primase | Strong inhibition | nih.gov |

| 3'-Deoxyadenosine (Cordycepin) | RNA Synthesis | Inhibition / Chain termination | nih.govnih.gov |

| 3'-Azido-3'-deoxyadenosine | Cellular DNA Synthesis | Inhibition | |

| 3'-amino-3'-deoxyadenosine analogs | HIV-1 Reverse Transcriptase | Inhibition of replication | nih.gov |

Table 2: Molecular Target Interactions of Related Adenosine Analogs

| Compound | Molecular Target | Mechanism of Interaction | Consequence | Reference(s) |

| 3'-Deoxyadenosine (Cordycepin) | Polyadenylate Polymerase (PAP) | Competitive inhibition and chain termination by its triphosphate form | Production of unstable mRNA with short/no poly(A) tails | nih.gov |

| 3'-Deoxyadenosine (Cordycepin) | Heat Shock Protein 90 (Hsp90) | Competition with ATP for binding to the N-terminal domain | Impaired processing of oncogenic client proteins | nih.gov |

Implications for Oncogenic Hsp90 Client Protein Processing

The stability and function of a wide array of proteins that are crucial for tumor growth and survival are dependent on the molecular chaperone Heat shock protein 90 (Hsp90). frontiersin.orgnih.gov These "client proteins" include numerous kinases, transcription factors, and other molecules involved in signal transduction and cell cycle regulation. nih.govcellular-protein-chemistry.nlplos.org Cancer cells often exhibit a state known as 'oncogene addiction', where they become highly dependent on Hsp90 to maintain the folded, active state of mutated or overexpressed oncoproteins. frontiersin.org

The adenosine analog 3'-deoxyadenosine (cordycepin), the parent compound of this compound, has been shown to exert its anticancer effects through a novel mechanism involving Hsp90. mdpi.comnih.gov Research indicates that cordycepin competes with adenosine triphosphate (ATP) for binding to the N-terminal domain of Hsp90. mdpi.comnih.gov This binding is critical for the conformational changes Hsp90 must undergo to process and activate its client proteins. nih.gov By interfering with the Hsp90 chaperone cycle, cordycepin leads to the impaired processing and subsequent degradation of oncogenic Hsp90 client proteins. mdpi.comnih.gov This disruption of a central hub for cellular signaling can inhibit tumor growth and promote apoptosis. mdpi.com The stability of the inhibitor of apoptosis protein survivin, for instance, is known to require a physical interaction with Hsp90. googleapis.com Given its structural similarity, this compound may share this ability to disrupt Hsp90 function, thereby compromising the stability of key oncoproteins.

Mechanisms of Radiosensitization

Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation therapy. One of the key challenges in radiotherapy is the resistance of hypoxic (low oxygen) tumor cells. researchgate.net Certain modified nucleosides have been developed to act as radiosensitizers, and their mechanisms often involve intricate electron-driven chemical processes.

Formation of Radical Products and Potential for DNA Damage

The DEA process directly results in the formation of highly reactive radical products. researchgate.netresearchgate.net In the case of benzylamino-modified deoxyadenosine analogs, computational studies suggest that electron attachment can lead to the cleavage of the bond between the purine (B94841) base and the benzylamino group, resulting in a benzyl (B1604629) radical. rad-conference.org Such carbon-centered radicals are well-established precursors of DNA damage. researchgate.net They can induce damage through mechanisms like hydrogen atom abstraction from the sugar-phosphate backbone of DNA, which can lead to strand breaks. researchgate.net

Therefore, a compound like this compound could theoretically act as a carrier, delivering a potentially damaging radical species in close proximity to DNA upon irradiation. The formation of these radical products from the radiosensitizer itself adds to the damage inflicted by radiation-generated species like the hydroxyl radical. researchgate.net

Influence on DNA Double-Strand Break Repair Mechanisms

DNA double-strand breaks (DSBs) are the most cytotoxic form of DNA damage induced by ionizing radiation. nih.govcabimer.es Cells have evolved sophisticated mechanisms to repair DSBs, primarily non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govcabimer.esnih.gov Some chemotherapeutic agents exert their radiosensitizing effects by inhibiting these repair pathways. nih.govplos.org

However, research on the analog 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine (dA-NHbenzylOCF3) reveals a different mechanism of radiosensitization. researchgate.netnih.gov Flow cytometry analysis demonstrated that the radiosensitizing action of this compound is not related to an increased level of induced DNA double-strand breaks. researchgate.netnih.gov Instead, its effect is linked to its influence on the cell cycle. nih.gov In prostate (PC3) and breast (MCF-7) cancer cell lines, treatment with the compound in combination with radiation led to an increased population of cells in the G2/M phase of the cell cycle. researchgate.net The G2/M phase is known to be the most radiosensitive phase. By causing cells to accumulate in this vulnerable state, the compound enhances the cell-killing effects of radiation without directly interfering with DSB repair machinery. researchgate.net This finding suggests that the primary radiosensitizing mechanism for this class of compounds may be the modulation of cell cycle progression rather than the direct inhibition of DNA repair.

Interactive Table of Findings on Related Compounds

| Compound | Mechanism | Key Finding | Reference |

|---|---|---|---|

| 3'-deoxyadenosine (Cordycepin) | Hsp90 Inhibition | Competes with ATP for binding to Hsp90, impairing the processing of oncogenic client proteins. | mdpi.comnih.gov |

| 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine | Radiosensitization (DEA) | Undergoes efficient dissociative electron attachment (DEA) upon irradiation to form potentially DNA-damaging radicals. | researchgate.netresearchgate.netnih.gov |

| 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine | Radiosensitization (Cell Cycle) | Increases radiosensitivity by arresting cells in the G2/M phase, not by increasing DNA double-strand breaks. | researchgate.netnih.gov |

| 8-benzylamino-2'-deoxyadenosine | Radical Formation | Decomposes to a benzyl radical after electron attachment, suggesting radiosensitizing potential. | rad-conference.org |

Structure Activity Relationships and Rational Design of 3 Benzylamino 3 Deoxyadenosine Analogues

Correlations Between Structural Modifications and Biochemical Activity

The biological activity of 3'-benzylamino-3'-deoxyadenosine analogues is intricately linked to their molecular structure. Even minor chemical modifications can lead to significant changes in their potency and selectivity. Key areas of modification include the purine (B94841) ring, the ribose moiety, and the triphosphate group (in the case of the triphosphate form). nih.gov

Substitutions at the 3'-position of the ribose moiety have been shown to produce varied results. For instance, replacing the hydroxyl group with an amino group generally enhances potency at P2 receptors. scispace.com Further modifications of this amino group, such as acylation or alkylation, markedly affect both the potency and selectivity of the resulting compounds. scispace.com

One notable example is this compound 5'-triphosphate, which has demonstrated high potency and specificity for certain subtypes of P2X-purinoceptors, particularly in the guinea pig vas deferens and urinary bladder, while being largely inactive at P2Y receptors. nih.govscispace.com In contrast, the N-acetyl derivative, 3'-acetylamino-3'-deoxy-ATP, displayed activity at P2X-receptors in the vas deferens and urinary bladder but had limited activity at most P2Y-purinoceptors, with the exception of the rabbit mesenteric artery. scispace.com

Furthermore, the nature of the substituent on the 3'-amino group can dictate selectivity between different P2Y receptor subtypes. For example, 3'-[3-(4-hydroxyphenyl)propionylamino]-3'-deoxy-ATP was considerably more potent than ATP at P2Y-receptors in the rabbit aorta but inactive in the mesenteric artery. scispace.com These findings underscore the critical role of the 3'-substituent in determining the pharmacological profile of these adenosine (B11128) analogues.

The following table summarizes the structure-activity relationships of some 3'-modified adenosine triphosphate analogues at different P2 receptor subtypes:

| Compound | Modification | P2X Activity (Vas Deferens/Bladder) | P2Y Activity (Taenia Coli/Aorta) | Selectivity |

| 3'-Amino-3'-deoxy-ATP | 3'-OH replaced with -NH2 | Potent | Potent | Non-selective |

| 3'-Acetylamino-3'-deoxy-ATP | 3'-NHCOCH3 | Active | Weak/Inactive | P2X selective |

| 3'-Benzylamino-3'-deoxy-ATP | 3'-NHCH2Ph | Very Potent | Inactive | P2X specific |

| 3'-[3-(4-hydroxyphenyl)propionylamino]-3'-deoxy-ATP | 3'-NHCO(CH2)2Ph-4-OH | Not specified | Potent (Aorta), Inactive (Mesenteric Artery) | P2Y subtype selective |

Rational Design Strategies for Enhanced Specificity

The quest for enhanced specificity in this compound analogues is driven by the need to minimize off-target effects and improve therapeutic efficacy. Rational design strategies leverage the understanding of structure-activity relationships to create molecules that selectively interact with their intended biological targets. nih.gov

One successful approach involves exploiting non-conserved residues in the target protein. By designing ligands that interact with these unique residues, it is possible to achieve high selectivity for a specific isoform of a protein, as demonstrated in the development of selective PI3Kα inhibitors. nih.gov This principle can be applied to the design of this compound analogues to target specific subtypes of adenosine receptors or other enzymes.

Another key strategy is the conformational constraint of the molecule. By introducing rigid structural elements, the flexibility of the analogue is reduced, which can favor a bioactive conformation that is optimal for binding to the desired target while being unfavorable for binding to off-targets. bindingdb.org

Furthermore, the development of analogues with specific physicochemical properties, such as hydrophobicity and hydrogen bonding capacity, can be tailored to match the characteristics of the target's binding pocket. For example, the introduction of a benzyl (B1604629) group in this compound contributes to its hydrophobic interactions within the binding site, which can be a key determinant of its specificity. scispace.com

The iterative process of designing, synthesizing, and testing new analogues, guided by the insights from previous rounds, is a hallmark of rational drug design. This cycle of optimization allows for the gradual refinement of the molecular structure to achieve the desired level of specificity. wgtn.ac.nz

Development of Prodrug Strategies for Improved Intracellular Delivery and Stability

The therapeutic application of nucleoside analogues like this compound is often hampered by challenges related to their delivery into cells and their metabolic instability. frontiersin.org Prodrug strategies offer a powerful solution to these problems by chemically modifying the parent drug into an inactive form that can be efficiently transported into the cell and then converted to the active drug. openmedicinalchemistryjournal.comescholarship.org

Many nucleoside analogues rely on human equilibrative nucleoside transporters (hENTs), particularly hENT1, for their uptake into cells. mdpi.com However, the efficiency of this transport can be a limiting factor for their therapeutic efficacy. Prodrug approaches can be designed to bypass this transport system or to enhance the affinity of the molecule for the transporter.

One strategy involves increasing the lipophilicity of the nucleoside analogue. nih.gov By masking the polar hydroxyl groups of the ribose moiety with lipophilic promoieties, the resulting prodrug can more readily diffuse across the cell membrane, bypassing the need for transporter-mediated uptake. These promoieties are then cleaved by intracellular enzymes to release the active drug.

Another approach is to design prodrugs that are recognized by other transport systems that are highly expressed in the target cells. For example, amino acid-based prodrugs can be transported by amino acid transporters. frontiersin.org

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that can rapidly deaminate adenosine analogues, leading to their inactivation and reducing their therapeutic potential. mdpi.commedchemexpress.com The development of ADA-resistant analogues is therefore a critical aspect of their design.

One strategy is to modify the purine ring of the adenosine analogue in a way that prevents its recognition by ADA. For example, the introduction of a substituent at the C2 position of the adenine (B156593) ring can confer resistance to deamination. mdpi.com

Another approach is to co-administer the nucleoside analogue with an ADA inhibitor. researchgate.net This combination therapy can increase the intracellular concentration and prolong the half-life of the active drug. However, the development of single-molecule prodrugs that are inherently resistant to ADA is often a more desirable strategy.

Prodrugs can also be designed to release the active drug only after they have been taken up by the target cells, thereby protecting them from extracellular ADA. This can be achieved by using promoieties that are cleaved by intracellular enzymes that are not present in the extracellular space.

The following table provides an overview of prodrug strategies for nucleoside analogues:

| Challenge | Prodrug Strategy | Mechanism | Example |

| Poor cell permeability | Lipophilic prodrugs | Increased passive diffusion across the cell membrane | Ester-based prodrugs |

| hENT1 transporter limitation | Transporter-targeted prodrugs | Utilization of alternative transport systems | Amino acid-based prodrugs |

| ADA-mediated metabolism | ADA-resistant analogues | Modification of the purine ring to prevent ADA binding | C2-substituted adenosine analogues |

| ADA-mediated metabolism | Combination therapy | Co-administration with an ADA inhibitor | Cordycepin (B1669437) and deoxycoformycin |

Computational Approaches in Analog Design

Computational methods have become an indispensable tool in the rational design of new drugs, including analogues of this compound. acs.org These methods allow for the prediction of the binding affinity and mode of interaction of a ligand with its target protein, thereby guiding the design of more potent and selective inhibitors. ejmo.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ejmo.org This method is widely used to screen virtual libraries of compounds and to prioritize them for synthesis and biological testing. bindingdb.org

The process of molecular docking involves two main steps: first, the generation of a large number of possible conformations of the ligand within the binding site of the protein, and second, the scoring of these conformations based on their predicted binding affinity. The scoring functions used in molecular docking are designed to estimate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonds. ejmo.org

For this compound analogues, molecular docking can be used to predict how different substituents on the benzylamino group or other parts of the molecule will affect its binding to the target protein. This information can then be used to design new analogues with improved binding affinity and selectivity.

For instance, docking studies can help to identify key amino acid residues in the binding pocket that interact with the ligand and to design modifications that enhance these interactions. They can also be used to predict whether a particular modification will lead to steric clashes or other unfavorable interactions that would decrease the binding affinity.

The use of computational methods in drug design has the potential to significantly reduce the time and cost of developing new drugs by allowing researchers to focus their efforts on the most promising candidates.

Quantum Chemical Calculations for Electron Attachment Profiles

Quantum chemical calculations have emerged as a powerful tool in the rational design of novel therapeutic agents, including nucleoside analogues. These computational methods allow for the investigation of molecular properties that are difficult to determine experimentally, such as electron attachment profiles. The study of how a molecule interacts with an excess electron is particularly relevant for understanding potential mechanisms of action, especially in the context of radiosensitization for cancer therapy.

The core idea behind this application is that molecules with a high propensity to capture low-energy electrons can enhance the effects of ionizing radiation. This process, known as dissociative electron attachment (DEA), can lead to the formation of reactive radical species that can induce damage to critical cellular components like DNA. nih.gov

The computational workflow for determining the electron attachment profile of a compound like this compound would generally involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation.

Calculation of Electron Affinity: The electron affinity (EA) is calculated to determine the energy change when an electron is added to the neutral molecule. A positive EA indicates that the resulting anion is stable.

Identification of Dissociation Pathways: The potential fragmentation pathways of the resulting anion are explored to identify the most likely bond cleavages.

Calculation of Reaction Energetics: The energy required for these dissociation reactions is calculated to determine their feasibility.

Key parameters obtained from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov For radiosensitizing applications, a low-lying LUMO can indicate a greater ability to accept an electron.

To illustrate the type of data generated, the following table presents hypothetical results for a generic modified nucleoside, based on the types of values reported in computational studies of similar compounds.

| Computational Parameter | Description | Illustrative Value |

| Adiabatic Electron Affinity (AEA) | The energy difference between the optimized neutral molecule and the optimized anion. | > 0 eV |

| Vertical Electron Affinity (VEA) | The energy difference between the optimized neutral molecule and the anion at the neutral's geometry. | > 0 eV |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~ 4.5 eV |

| Dissociative Electron Attachment (DEA) Threshold | The minimum electron energy required to induce fragmentation. | < 1 eV |

These theoretical predictions can then be used to prioritize the synthesis of novel analogues with enhanced properties. For example, a molecule predicted to have a high positive electron affinity and a low-energy pathway for dissociation into a reactive radical would be a promising candidate for further experimental investigation as a radiosensitizer. The integration of quantum chemical calculations into the drug discovery process thus allows for a more targeted and efficient exploration of chemical space.

Advanced Research Methodologies and Future Directions

In Vitro Cellular Assays for Mechanism Elucidation

To understand the biological impact of 3'-Benzylamino-3'-deoxyadenosine at the cellular level, a suite of in vitro assays is employed. These tests are designed to reveal its effects on cell health, proliferation, and long-term survival.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test measure the metabolic activity of cells, which serves as an indicator of cell viability. Other methods, like Trypan Blue exclusion or assays that measure ATP content (e.g., CellTiter-Glo®), provide direct counts of viable cells or quantify cellular metabolic health.

As of the current review of scientific literature, specific data from cell proliferation or viability assays conducted on This compound are not publicly available. Research on related but structurally distinct molecules, such as 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine, has been published, but these findings are not directly applicable. nih.govresearchgate.net

Apoptosis Induction Studies

Determining whether a compound induces programmed cell death, or apoptosis, is crucial for understanding its mechanism of action, particularly in the context of anticancer research. Techniques to study apoptosis include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which identifies early and late-stage apoptotic cells. Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis. Western blotting for key apoptotic proteins, such as cleaved caspase-3 and PARP, also provides definitive evidence of apoptosis induction.

Currently, there are no specific published studies detailing the effects of This compound on apoptosis induction. While research exists on the parent compound, 3'-deoxyadenosine (Cordycepin), and other derivatives, this information cannot be extrapolated to the title compound. nucana.comcancer.gov

Clonogenic Assays for Long-Term Cellular Effects

The clonogenic assay is a gold-standard in vitro method to assess the long-term effects of a cytotoxic agent on the ability of a single cell to proliferate and form a colony. researchgate.netelifesciences.org This assay measures the effectiveness of a compound in causing reproductive cell death. It is particularly valuable in cancer research for evaluating the potential of a drug to eradicate tumor-initiating cells.

Specific data from clonogenic assays performed with This compound have not been reported in the available scientific literature. Studies on related compounds have utilized this assay to determine radiosensitizing properties, but these results are specific to the tested molecules. nih.govresearchgate.net

Flow Cytometry for Cell Cycle Analysis and Histone Phosphorylation

Flow cytometry is a powerful technique for analyzing cellular characteristics. For cell cycle analysis, cells are stained with a DNA-intercalating dye like Propidium Iodide (PI) or DAPI, and the DNA content of each cell is measured to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. researchgate.netnih.gov This can reveal if a compound causes cell cycle arrest at a specific checkpoint.

Furthermore, flow cytometry can be used to detect post-translational modifications of proteins, such as histone phosphorylation (e.g., Phospho-Histone H3), which is a key marker of mitotic cells and is involved in chromatin condensation and gene regulation. drugbank.comsci-hub.se

Detailed flow cytometry data regarding cell cycle distribution or histone phosphorylation changes induced by This compound are not present in the current body of published research.

Biophysical Techniques for Molecular Interactions

Understanding the direct physical interaction between a compound and its molecular target is essential for mechanism elucidation and rational drug design. Biophysical techniques provide quantitative data on these interactions.

Radioligand Binding Assays for Receptor Interaction

Radioligand binding assays are a precise method used to quantify the interaction of a ligand with a receptor. escca.eu These assays typically involve incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand. In saturation binding assays, varying concentrations of the radioligand are used to determine the receptor density (Bmax) and the ligand's binding affinity (Kd). In competition binding assays, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled compound (like this compound) to determine its inhibitory constant (Ki), which reflects its affinity for the receptor.

There is no publicly available data from radioligand binding assays specifically investigating the interaction of This compound with any molecular target.

Western Blot Analysis for Protein Expression and Signaling Cascade Analysis

Western blot analysis is a fundamental technique to investigate how this compound impacts protein expression and signaling pathways within cells. bio-rad.combiocompare.com This semi-quantitative method allows researchers to determine the relative abundance of specific proteins in a sample, providing insights into the compound's mechanism of action. bio-rad.comthermofisher.com

The general workflow for Western blot analysis in the context of studying this compound would involve the following steps:

Protein Extraction: Cells treated with this compound and control (untreated) cells are lysed to release their protein content. biocompare.com

Gel Electrophoresis: The extracted proteins are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE). biocompare.com

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or PVDF. biocompare.com

Immunostaining: The membrane is incubated with a primary antibody that specifically binds to the target protein of interest. Subsequently, a secondary antibody, which is conjugated to an enzyme or a fluorescent molecule, is used to detect the primary antibody. biocompare.com

Detection and Analysis: The signal from the secondary antibody is captured using a digital imager, and the intensity of the protein bands is quantified. bio-rad.combiocompare.com By comparing the band intensities between treated and untreated samples, researchers can assess changes in the expression levels of the target protein. bio-rad.com

For instance, studies on similar nucleoside analogs like cordycepin (B1669437) have utilized Western blotting to show significant decreases in the expression of key proteins involved in viral replication, such as EBNA1 and LMP2A. oncoscience.us This suggests that a similar approach could be employed to identify and validate protein targets of this compound.

Table 1: Hypothetical Western Blot Analysis of Protein Expression Changes Induced by this compound

| Target Protein | Cellular Pathway | Expected Change in Expression | Rationale |

| Protein Kinase X | Proliferation | Decrease | Inhibition of a key signaling node could lead to reduced cell growth. |

| Apoptosis Regulator Y | Apoptosis | Increase | Upregulation of pro-apoptotic proteins would be consistent with cytotoxic effects. |

| Cell Cycle Checkpoint Z | Cell Cycle | Altered | The compound may induce cell cycle arrest at a specific phase. |

Chromatographic Techniques (e.g., HPLC, HILIC-UV) for Metabolite Analysis and Enzymatic Studies

Chromatographic techniques are indispensable for analyzing the metabolic fate of this compound and for studying its interactions with enzymes. scarf.scot High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly relevant. scarf.scotlongdom.org

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. scarf.scot It can be used for both qualitative and quantitative analysis of organic molecules. scarf.scot In the context of this compound, HPLC could be used to:

Determine the purity of the synthesized compound.

Monitor its uptake and metabolism within cells by analyzing cell lysates over time.

Study its effect on the levels of other cellular metabolites.

HILIC is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar and hydrophilic compounds, such as nucleosides. longdom.orgthermofisher.com HILIC often provides better retention for very polar compounds that are not well-retained by reverse-phase HPLC. thermofisher.com The use of a high concentration of organic solvent in the mobile phase can also enhance sensitivity when coupled with mass spectrometry (MS). longdom.org

A study on a related compound, 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, utilized liquid chromatography-mass spectrometry (LC-MS) to confirm its presence within both the cytoplasmic and nuclear fractions of cells. nih.gov This demonstrates the power of chromatographic techniques in subcellular localization studies.

Table 2: Comparison of Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity, with a non-polar stationary phase and a polar mobile phase (in reversed-phase mode). scarf.scot | Purity assessment, quantification in biological samples, general metabolite analysis. |

| HILIC-UV | Separation of polar analytes on a polar stationary phase with a less polar mobile phase. longdom.org | Specific analysis of the polar nucleoside and its potential polar metabolites, offering alternative selectivity to HPLC. |

| LC-MS | HPLC or HILIC coupled with a mass spectrometer for detection. scarf.scot | Provides high sensitivity and specificity for identifying and quantifying the compound and its metabolites in complex biological matrices. nih.gov |

Subcellular Localization Studies of the Compound

Understanding where this compound accumulates within the cell is crucial for elucidating its mechanism of action. For a nucleoside analog, its presence in the cytoplasm versus the nucleus can have significant implications for its biological effects, such as interference with RNA or DNA synthesis. nih.gov

To determine the subcellular distribution of this compound, a cell fractionation assay followed by a sensitive analytical technique like LC-MS is employed. nih.gov This process involves:

Cell Culture and Treatment: Cells are cultured and treated with the compound.

Cell Fractionation: The treated cells are carefully lysed, and the cytoplasmic and nuclear components are separated through centrifugation.

Analysis: The concentration of the compound in each fraction is quantified using a method like LC-MS. nih.gov

In a study of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, researchers found that the compound was present in both the cytoplasm and the nucleus. nih.gov They estimated the molar ratio of the derivative in the cytoplasmic to the nuclear fraction to be approximately 26:1 at a 20 µM treatment concentration and 22:1 at a 100 µM concentration, indicating a significantly higher accumulation in the cytoplasm. nih.gov A similar experimental design could be applied to this compound to determine its specific subcellular distribution.

Table 3: Hypothetical Subcellular Distribution of this compound

| Cellular Fraction | Relative Concentration | Potential Implication |

| Cytoplasm | High | Interference with cytoplasmic processes like protein synthesis or signaling pathways. |

| Nucleus | Low | Potential for incorporation into DNA or RNA, or interaction with nuclear proteins, even at lower concentrations. |

Emerging Research Avenues

The field of drug discovery and development is continually evolving, with new technologies offering deeper insights into the mechanisms of action of novel compounds.

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound. nih.gov Integrating these approaches can offer a comprehensive profile of the cellular response to this compound.

Transcriptomics (e.g., RNA-Seq): Would reveal changes in gene expression patterns, identifying which genes are up- or down-regulated in response to the compound.

Proteomics: Would provide a large-scale analysis of protein expression and post-translational modifications, complementing Western blot findings.

Metabolomics: Would identify alterations in the cellular metabolic network, providing a functional readout of the compound's effects. sciex.com

The integration of these datasets can help to build a systems-level understanding of the compound's mechanism of action and identify potential biomarkers for its activity.

Advanced imaging techniques are emerging as powerful tools to visualize the distribution and effects of compounds within living cells in real-time. nih.gov For this compound, this could involve:

Fluorescent Tagging: Synthesizing a fluorescently labeled version of the compound to track its uptake and subcellular localization dynamically using confocal fluorescence microscopy. acs.org

Advanced MRI Techniques: While more applicable at the tissue or whole-organism level, techniques like MR spectroscopy could potentially be adapted to study the metabolic impact of the compound in situ. nih.gov

PET Imaging: If a suitable radiolabeled version of the compound can be synthesized, Positron Emission Tomography (PET) could be used to visualize its distribution and target engagement in vivo. nih.gov

These cutting-edge approaches will be instrumental in providing a more detailed and dynamic picture of how this compound functions at the cellular and organismal level.

Exploration of Synergistic Effects with Other Modulators

The therapeutic potential of nucleoside analogues like this compound can often be amplified through combination with other agents. This synergistic approach aims to enhance efficacy, overcome resistance, or reduce toxicity by targeting multiple cellular pathways simultaneously. While direct studies on the synergistic effects of this compound are not extensively documented in publicly available research, the principle is well-established with closely related compounds.

A notable example involves the related compound, 3'-deoxyadenosine (also known as cordycepin). Research has shown that its efficacy can be limited by rapid degradation by the enzyme adenosine (B11128) deaminase (ADA). A clear synergistic effect was observed when 3'-deoxyadenosine N1-oxide, a derivative of cordycepin, was co-administered with ADA inhibitors such as erythro-9-(2-hydroxy-3-nonyl) adenine (B156593) (EHNA) or 2'-deoxycoformycin. nih.gov In tumor-bearing mice, this combination led to an 80%-90% inhibition of tumor growth, a significant increase compared to treatment with the nucleoside analogue alone. nih.gov The inhibitors block the metabolic breakdown of the active compound, leading to a much higher accumulation of its cytotoxic triphosphate form (3'-dATP) within the cancer cells. nih.gov

This points to a promising research avenue for this compound. Investigating its combination with specific enzyme inhibitors that may be involved in its metabolic pathway could unlock enhanced bioactivity.

Another form of synergy is observed with radiosensitizing agents. A structurally similar compound, 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine, has been studied for its ability to make cancer cells more susceptible to X-ray radiation. nih.gov This compound was shown to reduce the survival of prostate and breast cancer cells when combined with radiation treatment to a greater extent than radiation alone. nih.gov The mechanism is thought to involve the molecule's susceptibility to dissociative electron attachment (DEA), a process initiated by ionizing radiation, which leads to the formation of radical products capable of damaging DNA. nih.gov Exploring whether this compound possesses similar radiosensitizing properties could open new applications in combination with radiotherapy.

Future research should systematically screen for synergistic interactions between this compound and a range of other modulators, including:

Enzyme inhibitors: Targeting kinases, deaminases, or phosphorylases involved in its activation or degradation.

Other chemotherapeutic agents: Combining it with drugs that have different mechanisms of action to create multi-pronged attacks on diseased cells.

Epigenetic modulators: Investigating combinations with inhibitors of histone deacetylases (HDACs) or methyltransferases, which can alter cellular responses to DNA-damaging agents.

Challenges and Opportunities in Nucleoside Analogue Research

The field of nucleoside analogue research, including the study of this compound, is characterized by a set of persistent challenges and burgeoning opportunities.

Challenges:

The primary hurdles in the development of nucleoside analogues are toxicity, the emergence of resistance, and specificity. numberanalytics.com

Toxicity and Specificity: Because nucleoside analogues mimic the natural building blocks of DNA and RNA, they can be incorporated into the nucleic acids of healthy cells as well as target cells, leading to off-target toxicity. numberanalytics.com Achieving high specificity for viral enzymes or cancer cells while sparing normal host cells is a major challenge. numberanalytics.com

Drug Resistance: Cancer cells and viruses can develop resistance to nucleoside analogues through various mechanisms. These include mutations in the target enzymes (like viral polymerases or cellular kinases) that prevent the analogue from being recognized or incorporated, or changes in cellular metabolism that decrease the activation of the analogue or increase its expulsion from the cell. numberanalytics.com

Synthesis and Manufacturing: The chemical synthesis of nucleoside analogues can be complex, often requiring multiple steps, the use of protecting groups, and precise control of stereochemistry to obtain the desired biologically active isomer. rsc.orgnatahub.org Scaling up these complex syntheses for clinical or commercial use can be costly and technically demanding. natahub.org

Bioavailability: Many nucleoside analogues have poor membrane permeability and are rapidly metabolized in the bloodstream, limiting the amount of active compound that reaches the target tissue. nih.goved.ac.uk For example, the parent compound 3'-deoxyadenosine has a plasma half-life of only 1.6 minutes due to rapid degradation. ed.ac.uk

Opportunities:

Despite the challenges, continuous innovation in chemistry and biology presents significant opportunities for advancing compounds like this compound.

Advanced Prodrug Strategies: To overcome issues of poor bioavailability and resistance, sophisticated prodrug approaches are being developed. The ProTide (Pro-Nucleotide) technology is a prime example, where the nucleoside monophosphate is masked with groups that allow it to enter cells more easily. nih.gov Once inside, these masking groups are cleaved by cellular enzymes to release the activated nucleotide, bypassing the often rate-limiting initial phosphorylation step and overcoming resistance mechanisms related to this step. ed.ac.uknih.gov This strategy has been successfully applied to create NUC-7738, a ProTide of 3'-deoxyadenosine, to bypass its inherent limitations. ed.ac.uk

Biocatalysis and Engineered Enzymes: The use of enzymes as catalysts (biocatalysis) in the synthesis of nucleoside analogues offers a greener, more efficient alternative to traditional chemical methods. natahub.orgnumberanalytics.com Researchers are engineering enzymes, such as nucleoside phosphorylases or aldolases, to accept a wider range of modified substrates. natahub.org This can reduce the number of synthetic steps, improve yields and stereoselectivity, and facilitate more sustainable manufacturing. rsc.orgnatahub.org

Combination Therapies: As discussed previously, using nucleoside analogues in combination with other drugs is a major area of opportunity. numberanalytics.commdpi.com This approach can lead to synergistic effects, combat resistance, and allow for the use of lower, less toxic concentrations of each agent.

New Applications: The expanding understanding of nucleic acid biology continues to reveal new potential applications for nucleoside analogues beyond traditional antiviral and anticancer roles. numberanalytics.com These emerging areas include their use as tools in synthetic biology, gene therapy, and as modulators of the immune system or inflammatory diseases. numberanalytics.com

The future development of this compound will likely depend on leveraging these opportunities to overcome the inherent challenges of its chemical class. The application of advanced prodrug designs, innovative synthetic methodologies, and rational combination strategies will be key to unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-Benzylamino-3'-deoxyadenosine, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves protecting group strategies to avoid side reactions. For example, the N6 amine of deoxyadenosine derivatives can be protected with benzoyl groups, but unintended benzoylation of 3'- and 5'-hydroxy groups may occur . Purification via reverse-phase HPLC or silica gel chromatography is recommended. Purity validation should include NMR (¹H/¹³C) for structural confirmation and LC-MS to verify >95% chemical purity .

Q. How can researchers access authoritative structural and physicochemical data for this compound?

- Methodological Answer : Utilize databases like PubChem Compound, NIST Chemistry WebBook, and CAS Registry for validated data. Avoid unreliable sources (e.g., BenchChem). Cross-reference CAS RNs (e.g., 40627-30-3 for related 3'-deoxyadenosine derivatives) and verify spectral data (e.g., IR, UV-Vis) from peer-reviewed literature .

Q. What are the primary applications of this compound in nucleotide analog research?

- Methodological Answer : This compound is used to study nucleoside modifications for antiviral or anticancer activity. For example, 3'-deoxyadenosine derivatives inhibit DNA/RNA synthesis and induce apoptosis in cancer cells. Its benzylamino group may enhance metabolic stability compared to unmodified 3'-dA .

Advanced Research Questions

Q. How can enzymatic instability (e.g., adenosine deaminase degradation) of this compound be experimentally addressed?

- Methodological Answer : Perform stability assays using ADA-containing serum or purified enzymes. Compare degradation rates with controls (e.g., unmodified 3'-dA). Structural modifications, such as phosphoramidate prodrugs (e.g., NUC-7738), can bypass ADA-mediated inactivation . Validate stability via LC-MS quantification of intact compound over time.

Q. What experimental strategies resolve contradictory data on the efficacy of this compound in cellular vs. in vivo models?

- Methodological Answer : Discrepancies may arise from differential metabolic activation or bioavailability. Use isotopic labeling (e.g., ³H/¹⁴C) to track compound distribution in vivo. Pair in vitro cytotoxicity assays (e.g., IC₅₀ in AML cells) with pharmacokinetic studies (plasma half-life, tissue penetration) to identify bioavailability bottlenecks .

Q. How can researchers optimize protection/deprotection strategies during the synthesis of this compound?

- Methodological Answer : Test selective deprotection reagents. For example, lithium diisopropylamide (LDA) at 0°C removes 3'/5'-benzoyl groups while retaining N6 protection, as shown in N6-benzoyl-deoxyadenosine studies. Monitor reaction progress via TLC and confirm outcomes with MALDI-TOF or ESI-MS .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with a deuterated internal standard (e.g., this compound-d1) to enhance accuracy. For low-concentration samples, employ 32P-labeling techniques, as described for 2'-deoxyadenosine 3'-monophosphate analysis .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to evaluate the β-catenin signaling inhibition by this compound?

- Methodological Answer : Use AML cell lines with dysregulated β-catenin (e.g., KG-1). Treat cells with 0.1–100 µM compound for 48–72 hours. Measure β-catenin protein levels via Western blot (anti-β-catenin antibodies) and transcriptional activity via TOPFlash luciferase assays. Include NUC-7738 as a positive control .

Q. What controls are essential when assessing off-target effects of this compound in kinase inhibition assays?

- Methodological Answer : Include (1) a vehicle control (DMSO), (2) a broad-spectrum kinase inhibitor (e.g., staurosporine), and (3) a structurally related inactive analog (e.g., 3'-deoxyadenosine without benzylamino). Use kinome-wide profiling platforms (e.g., KinomeScan) to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.